1-(1-Pivaloylindolin-6-yl)-3-((tetrahydrofuran-2-yl)methyl)urea
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Description
1-(1-Pivaloylindolin-6-yl)-3-((tetrahydrofuran-2-yl)methyl)urea is a useful research compound. Its molecular formula is C19H27N3O3 and its molecular weight is 345.443. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Stereochemical Analysis
The synthesis and stereochemical determination of related compounds offer insights into the manipulation of molecules for targeted applications. For example, the stereoselective synthesis of an active metabolite of the potent PI3 kinase inhibitor PKI-179 highlights the critical role of stereochemistry in the development of pharmaceuticals. The precise control over molecular configuration can significantly affect the biological activity and efficacy of compounds in drug development (Zecheng Chen et al., 2010).
Chemical Modification and Reactivity
Research on the control of the site of lithiation of pyridine derivatives demonstrates the importance of chemical reactivity and modification in synthesizing new compounds with potential applications in various fields, including materials science and pharmaceuticals. Such studies offer a pathway to modify the chemical structure of molecules like 1-(1-Pivaloylindolin-6-yl)-3-((tetrahydrofuran-2-yl)methyl)urea for specific purposes, enhancing their utility and effectiveness (Keith Smith et al., 2013).
Enzyme Inhibition and Biological Activity
The synthesis of tetrahydropyrimidine-5-carboxylates and their evaluation as enzyme inhibitors is another significant application. These compounds, related in structure and function to urea derivatives, have been tested for their inhibitory effects on acetylcholinesterase and carbonic anhydrase enzymes. Such research indicates the potential of urea derivatives in the development of therapeutic agents for conditions associated with enzyme dysfunction (A. Sujayev et al., 2016).
Material Science and Magnetism
The creation of isostructural planar lanthanide complexes that exhibit single molecule magnet behavior demonstrates the versatility of urea derivatives in material science, particularly in the development of magnetic materials. These findings open avenues for the use of such compounds in creating advanced materials for technology and information storage applications (G. Abbas et al., 2010).
Supramolecular Chemistry
Studies on quinoline urea derivatives as supramolecular gelators highlight the application of urea derivatives in the field of supramolecular chemistry. These compounds' ability to gelate solvents and form complexes with metals demonstrates their potential in creating novel materials with unique properties, such as responsiveness to environmental stimuli or the ability to undergo self-assembly (D. Braga et al., 2013).
Properties
IUPAC Name |
1-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-3-(oxolan-2-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-19(2,3)17(23)22-9-8-13-6-7-14(11-16(13)22)21-18(24)20-12-15-5-4-10-25-15/h6-7,11,15H,4-5,8-10,12H2,1-3H3,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJESYEVUWBZJIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC2=C1C=C(C=C2)NC(=O)NCC3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.